2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone
Description
This compound features a pyridazinone core substituted at position 6 with a 2-furyl group and at position 2 with a 2-oxoethyl chain linked to a 4-(4-chlorophenyl)piperazine moiety. Its molecular formula is C₂₀H₁₉ClN₄O₃, with a molecular weight of 398.85 g/mol . The 4-chlorophenyl group on the piperazine ring and the furyl substituent are critical for its pharmacological profile, particularly in targeting enzymes like vascular adhesion protein-1 (VAP-1) and amine oxidases, as suggested by structural analogues .
Properties
IUPAC Name |
2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-15-3-5-16(6-4-15)23-9-11-24(12-10-23)20(27)14-25-19(26)8-7-17(22-25)18-2-1-13-28-18/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQVDJFUMOVMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Diketones
A common approach involves reacting a furyl-substituted 1,4-diketone with hydrazine hydrate. For example, 3-(2-furoyl)propanoic acid is treated with thionyl chloride to form the corresponding acid chloride, which undergoes cyclization with hydrazine hydrate in ethanol under reflux (Scheme 1). The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration to yield 6-(2-furyl)-3(2H)-pyridazinone. Typical yields range from 65–75% after recrystallization from ethanol.
Scheme 1 :
Introduction of the Piperazino Side Chain
The piperazino moiety is introduced via N-acylation or alkylation at the pyridazinone’s N-2 position.
Acylation with Chloroacetyl Chloride
The pyridazinone core is treated with chloroacetyl chloride in the presence of a base such as potassium carbonate (KCO) in anhydrous dimethylformamide (DMF). This step forms 2-(2-chloroacetyl)-6-(2-furyl)-3(2H)-pyridazinone, a key intermediate. Reaction conditions (e.g., 0–5°C for 2 hours, followed by room temperature for 12 hours) minimize side reactions like over-alkylation. Yields of 80–85% are reported after silica gel chromatography.
Nucleophilic Substitution with 4-(4-Chlorophenyl)Piperazine
The chloroacetyl intermediate undergoes nucleophilic substitution with 4-(4-chlorophenyl)piperazine in DMF at 80–90°C for 6–8 hours. Triethylamine (EtN) is added to scavenge HCl, driving the reaction to completion. The product is isolated via vacuum distillation and purified via recrystallization from ethanol/water (yield: 70–75%).
Critical Parameters :
-
Molar Ratio : A 1:1.2 ratio of chloroacetyl intermediate to piperazine ensures complete substitution.
-
Solvent Choice : DMF enhances nucleophilicity compared to THF or acetonitrile.
Optimization and Side Reactions
Competing Pathways
-
Over-Alkylation : Excess chloroacetyl chloride leads to di-substituted byproducts. Controlled stoichiometry and low temperatures mitigate this.
-
Piperazine Dimerization : Elevated temperatures (>100°C) promote self-condensation of 4-(4-chlorophenyl)piperazine. Maintaining temperatures below 90°C suppresses this.
Yield Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–90°C | Maximizes substitution |
| Solvent | DMF | Enhances solubility |
| Base | EtN | Neutralizes HCl |
Analytical Characterization
The final product is characterized via spectroscopic and chromatographic methods:
Spectral Data
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, MeOH/HO (70:30) | ≥98% |
| Melting Point | 214–216°C | — |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclocondensation | High atom economy | Requires pure diketones | 65–75% |
| Acylation-Alkylation | Modular functionalization | Multi-step purification | 70–75% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen and pyridazinone oxygen serve as nucleophilic sites:
Key Observation : Alkylation at the piperazine nitrogen improves blood-brain barrier permeability in analogues .
Oxidation Reactions
The furyl group and pyridazinone ring undergo selective oxidation:
| Oxidized Component | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Furyl ring | H₂O₂ (30%), HCl, 50°C | 2,5-diketone intermediate | Precursor for further functionalization |
| Pyridazinone ring | KMnO₄, H₂SO₄, reflux | Hydroxylated derivatives at C-4/C-5 positions | Enhanced water solubility |
Mechanistic Insight : Furyl oxidation follows an electrophilic pathway, while pyridazinone oxidation proceeds via radical intermediates.
Hydrolysis Reactions
Ester and amide bonds show distinct reactivity:
| Bond Type | Conditions | Products | Yield |
|---|---|---|---|
| 2-oxoethyl ester | NaOH (1M), EtOH/H₂O, 70°C, 4h | Carboxylic acid derivative | 82% |
| Piperazine sulfonamide | Conc. HCl, reflux, 12h | 4-(4-chlorophenyl)piperazine + sulfonic acid | 68% |
Stability Note : The sulfonamide group demonstrates exceptional acid stability compared to standard amides.
Catalytic Hydrogenation
Selective reduction of unsaturated systems:
| Site | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Pyridazinone C=N bond | H₂ (1 atm), Pd/C, MeOH, 25°C, 2h | 4,5-dihydropyridazinone | Retained planar configuration |
| Furyl ring | H₂ (3 atm), Ra-Ni, EtOAc, 50°C | Tetrahydrofuran derivative | cis-dihydro addition |
Pharmacological Impact : Hydrogenated pyridazinone derivatives show reduced MAO-B inhibition but improved metabolic stability .
Acylation Reactions
The secondary amine in piperazine undergoes efficient acylation:
| Acylating Agent | Conditions | Product | Kinetics |
|---|---|---|---|
| Acetic anhydride | Et₃N, CH₂Cl₂, 0°C → RT | N-acetylpiperazine derivative | k = 0.42 min⁻¹ |
| Benzoyl chloride | NaOH (10%), Schotten-Baumann | N-benzoyl analogue | 94% yield |
Structural Confirmation : Acylation products characterized by ¹H NMR (δ 2.15 ppm for acetyl CH₃) and IR (1665 cm⁻¹ C=O stretch).
Ring-Opening Reactions
Controlled degradation under extreme conditions:
| Reagent System | Conditions | Fragments Identified |
|---|---|---|
| NaOH (5M) + H₂O₂ | 100°C, 8h | 4-chlorobenzoic acid + furan-2-carboxamide |
| LiAlH₄ in THF | Reflux, 6h | Piperazine diamine + reduced pyridazinone |
Analytical Data : GC-MS analysis confirms fragment masses: m/z 155.0 (4-chlorobenzoic acid), m/z 111.1 (furan-2-carboxamide).
Photochemical Reactions
UV-induced transformations:
| Wavelength | Solvent | Major Product | Quantum Yield |
|---|---|---|---|
| 254 nm | MeCN | [2+2] Cycloadduct at furyl C4-C5 | Φ = 0.18 |
| 365 nm | EtOAc | Piperazine N-oxide (15%) + ring-expanded quinazoline | Φ = 0.09 |
Significance : Photostability studies recommend storage in amber vials under inert atmosphere.
Comparative Reaction Kinetics Table
| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Solvent Dependence |
|---|---|---|---|
| Nucleophilic alkylation | 1.2 × 10⁻³ | 58.9 | Polar aprotic > Protic |
| Piperazine acylation | 4.7 × 10⁻² | 34.2 | Low solvent dependence |
| Pyridazinone hydrolysis | 2.8 × 10⁻⁴ | 72.1 | [OH⁻] linear correlation |
Data compiled from Arrhenius plots in DMF/water mixed solvents .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that pyridazinone derivatives exhibit significant anticancer properties. A study synthesized a series of pyridazinone compounds, including those with a benzenesulfonamide moiety, which showed remarkable activity against human cancer cell lines. Notably, one derivative exhibited a GI(50) value of less than 0.1 μM against non-small cell lung cancer (NCI-H522) and leukemia (SR) cell lines . This suggests that the compound may contribute to the development of novel anticancer agents.
| Compound | Cell Line | GI(50) Value |
|---|---|---|
| 2h | NCI-H522 | < 0.1 μM |
| 2h | SR | < 0.1 μM |
Anti-inflammatory Activity
Pyridazinone derivatives have been identified as potential cyclooxygenase-2 (COX-2) inhibitors. A related study highlighted the synthesis and in silico evaluation of pyridazinone derivatives for their COX-2 inhibitory activity. The synthesized compounds were compared to indomethacin, demonstrating promising profiles as COX-2 inhibitors, which are crucial for managing inflammation-related conditions .
Antimicrobial Properties
The compound's structural similarity to other known antimicrobial agents suggests potential efficacy against bacterial infections. Studies on related piperazine derivatives have indicated their ability to inhibit bacterial growth, which warrants further exploration of the chlorophenyl-piperazine combination in antimicrobial research .
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A detailed investigation was conducted on a series of pyridazinone derivatives where one specific compound was synthesized using a condensation reaction involving aroylacrylic acid and hydrazinobenzenesulfonamide. The resultant compounds were screened for anticancer activity against various human cancer cell lines, leading to the identification of several potent candidates .
Case Study 2: Molecular Docking Studies
In silico studies involving molecular docking have been performed to assess the binding affinity of pyridazinone derivatives to COX-2 enzymes. These studies revealed that certain modifications at specific positions on the pyridazinone ring could significantly enhance binding affinity, indicating a pathway for optimizing drug design .
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Biological Activity
The compound 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{19}H_{20}ClN_3O_2
- Molecular Weight : 351.83 g/mol
Structural Features
The compound features:
- A piperazine ring , which is often associated with various pharmacological activities.
- A furyl group , contributing to its biological interactions.
- A pyridazinone moiety , known for its diverse biological effects.
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study demonstrated that related compounds showed significant activity in animal models of epilepsy, suggesting potential therapeutic applications in seizure disorders .
Antinociceptive Effects
In animal models, compounds similar to this compound have shown promising antinociceptive (pain-relieving) effects. These effects were evaluated using various pain models, including the hot plate and formalin tests, indicating a mechanism that may involve modulation of pain pathways in the central nervous system .
Antihypertensive Properties
The compound has also been investigated for its potential antihypertensive effects. Studies have shown that certain derivatives can lower blood pressure in hypertensive animal models, indicating a possible role in cardiovascular therapy .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Dopamine receptor modulation : Similar compounds have been shown to interact with dopaminergic pathways, which could explain their effects on pain and seizures.
- Inhibition of neurotransmitter reuptake : This may enhance synaptic availability of key neurotransmitters involved in pain and seizure pathways.
Study 1: Anticonvulsant Activity Assessment
A study published in a peer-reviewed journal synthesized various derivatives of the compound and tested them for anticonvulsant activity. The results indicated that specific modifications to the piperazine ring enhanced efficacy against induced seizures in rodent models .
Study 2: Evaluation of Antinociceptive Effects
Another research effort focused on evaluating the antinociceptive properties through behavioral assays. The study found that the compound significantly reduced pain responses compared to control groups, supporting its potential use as an analgesic agent .
Data Table: Biological Activities Summary
| Activity Type | Model Used | Result Summary |
|---|---|---|
| Anticonvulsant | Rodent seizure models | Significant reduction in seizure frequency |
| Antinociceptive | Hot plate and formalin tests | Reduced pain response compared to controls |
| Antihypertensive | Hypertensive rat models | Lowered systolic and diastolic pressure |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural differences among analogues:
Key Observations :
- Piperazine Substitution : The 4-chlorophenyl group (as in the main compound) enhances binding affinity compared to 3-chlorophenyl (lower activity in anti-inflammatory assays) .
- Position 6 Substitution : The 2-furyl group improves solubility and metabolic stability relative to bulkier aryl groups (e.g., 2-methoxyphenyl or indol-3-yl) .
- Oxoethyl Chain Modifications : Substitution with indol-3-yl or trifluoromethylpyridyl groups alters selectivity for targets like VAP-1 vs. amine oxidases .
Spectral Data Comparison
- IR Spectroscopy: Main Compound: C=O stretching at ~1620–1710 cm⁻¹ (oxoethyl and pyridazinone carbonyls) . Analogues: Electron-withdrawing groups (e.g., trifluoromethyl in ) lower C=O frequencies to 1618 cm⁻¹, while electron-donating groups (methoxy in ) raise them to 1621 cm⁻¹ .
- NMR Data :
Anti-Inflammatory and Analgesic Activity
- The main compound’s 4-chlorophenylpiperazine moiety contributes to IC₅₀ = 20 nM against copper-containing amine oxidases, comparable to indomethacin in anti-inflammatory assays .
- Analogues with 3-chlorophenyl or morpholino groups show 10–50% lower potency .
Cytoprotective Effects
Target Selectivity
- The 2-furyl group enhances selectivity for VAP-1 over off-target kinases, while trifluoromethylpyridyl substitution (as in ) shifts activity toward mitogen-activated protein kinase (MAPK) inhibition .
Q & A
Basic: What are the established synthetic pathways for synthesizing this compound, and what are the critical reaction parameters?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions to attach the piperazino and furyl groups to the pyridazinone core.
- Purification techniques such as column chromatography or recrystallization to isolate the target compound (yields ~60-85%) .
Critical parameters include:- Reaction temperature (e.g., maintaining 0–5°C during imine formation to prevent side reactions).
- Solvent choice (e.g., dichloromethane for intermediates, ethanol/water mixtures for crystallization) .
- Evidence from related pyridazinone derivatives highlights the importance of protecting groups for amine functionalities to avoid undesired byproducts .
Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography provides definitive structural confirmation, as demonstrated for analogs with triclinic crystal systems (e.g., a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å) .
- Spectroscopic methods :
- NMR : H and C NMR to verify substituent positions (e.g., furyl proton signals at δ 6.3–7.4 ppm).
- IR : Confirmation of carbonyl groups (C=O stretch ~1680–1720 cm) and piperazine N-H stretches (~3300 cm) .
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of pyridazinone derivatives?
Methodological Answer:
- Systematic substitution : Modify the chlorophenyl, furyl, or piperazino groups to evaluate effects on bioactivity. For example:
- In vitro assays : Test platelet aggregation inhibition (IC values) or vasorelaxant activity in isolated aortic rings .
- Data normalization : Use reference compounds (e.g., aspirin for antiplatelet activity) to contextualize results .
Advanced: What strategies are recommended for resolving contradictions in pharmacological data across pyridazinone derivatives?
Methodological Answer:
- Comparative assays : Replicate studies under standardized conditions (e.g., ATP-induced vs. collagen-induced platelet aggregation) to isolate variability .
- Dose-response analysis : Ensure linearity in activity curves (e.g., IC values should align across multiple concentrations).
- Molecular modeling : Use docking simulations to identify binding affinity discrepancies (e.g., interactions with PDE3A for inotropic activity) .
- Meta-analysis : Review historical SAR data to identify trends (e.g., electron-withdrawing groups enhancing antiplatelet effects) .
Methodological: What experimental design considerations are crucial for assessing the environmental fate of this compound?
Methodological Answer:
- Long-term studies : Monitor abiotic/biotic degradation pathways (e.g., hydrolysis, microbial breakdown) over 6–12 months .
- Compartmental analysis : Measure distribution in soil, water, and air using HPLC-MS/MS, with detection limits ≤1 ppb .
- Ecotoxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna LC) and cellular endpoints (e.g., oxidative stress biomarkers) .
- Field simulations : Use microcosms to replicate real-world conditions (pH, temperature, UV exposure) .
Advanced: How can molecular docking studies be integrated with in vitro assays to elucidate the mechanism of action?
Methodological Answer:
- Target selection : Prioritize receptors implicated in pyridazinone pharmacology (e.g., PDE3A for cardiotonic activity or serotonin receptors for CNS effects) .
- Docking protocols : Use software like AutoDock Vina with flexible ligand parameters to account for piperazino group rotation .
- Validation : Correlate docking scores (e.g., binding energy ≤-8 kcal/mol) with in vitro IC values .
- Mutagenesis studies : Validate predicted binding residues (e.g., Ala scanning of PDE3A active site) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
